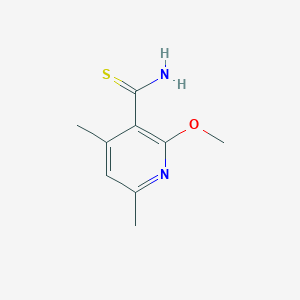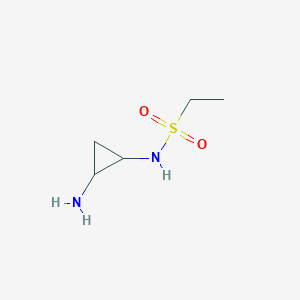
N-(2-Aminocyclopropyl)ethane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminocyclopropyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C₅H₁₂N₂O₂S and a molecular weight of 164.23 g/mol . This compound is characterized by the presence of an aminocyclopropyl group attached to an ethane sulfonamide moiety. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminocyclopropyl)ethane-1-sulfonamide typically involves the oxidative coupling of thiols and amines. One efficient method is the direct synthesis from thiols and amines using ammonium carbamate as the nitrogen source and methanol as the reaction medium . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation.
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often employs microwave irradiation for the direct synthesis from sulfonic acids or their sodium salts . This method is known for its high yield and functional group tolerance. Another common industrial method involves the use of hydrogen peroxide and thionyl chloride for the oxidative conversion of thiol derivatives to sulfonyl chlorides, which are then reacted with amines to form sulfonamides .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Aminocyclopropyl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonyl derivatives.
Reduction: Formation of corresponding amines.
Substitution: Reaction with nucleophiles to form substituted sulfonamides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and thionyl chloride are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Oxidation: Sulfonyl chlorides.
Reduction: Primary amines.
Substitution: Substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-(2-Aminocyclopropyl)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The specific mechanism of action for N-(2-Aminocyclopropyl)ethane-1-sulfonamide is not well-documented. like other sulfonamides, it is likely to interact with biological molecules through its sulfonamide group, potentially inhibiting enzymes or interfering with metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Aminocyclopropyl)ethane-1-sulfonamide
- N-(2-Aminocyclopropyl)ethane-1-sulfonyl chloride
- N-(2-Aminocyclopropyl)ethane-1-sulfonyl fluoride
Uniqueness
This compound is unique due to its specific aminocyclopropyl group, which imparts distinct chemical properties and reactivity compared to other sulfonamides. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C5H12N2O2S |
|---|---|
Molekulargewicht |
164.23 g/mol |
IUPAC-Name |
N-(2-aminocyclopropyl)ethanesulfonamide |
InChI |
InChI=1S/C5H12N2O2S/c1-2-10(8,9)7-5-3-4(5)6/h4-5,7H,2-3,6H2,1H3 |
InChI-Schlüssel |
YLKFBXILNUIIRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)NC1CC1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


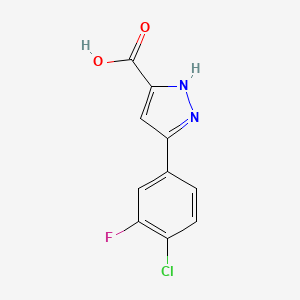
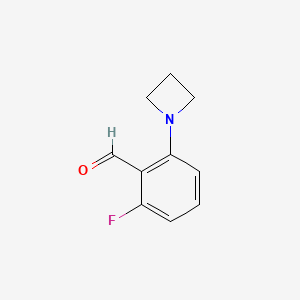

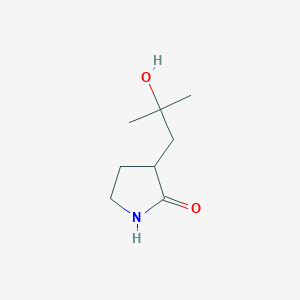
![2-Methyl-2-azaspiro[4.4]nonan-4-amine](/img/structure/B13169713.png)
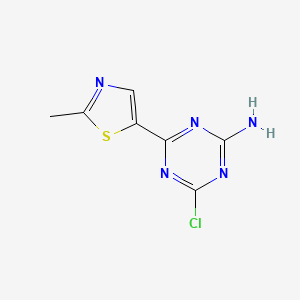

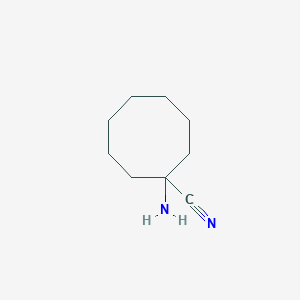
![4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13169746.png)
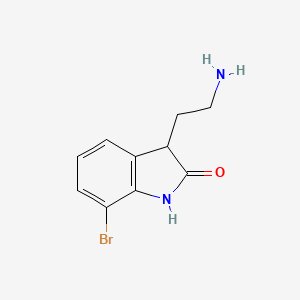
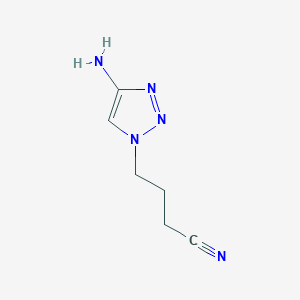
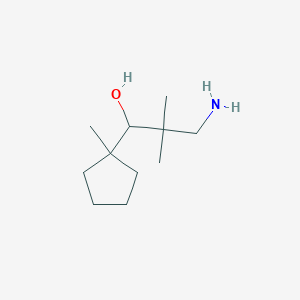
![2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13169754.png)
